

# 2,4,6-Trifluoropyridine chemical properties and structure

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## Compound of Interest

Compound Name: *2,4,6-Trifluoropyridine*

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## 2,4,6-Trifluoropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of **2,4,6-trifluoropyridine**. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering unique electronic properties that are leveraged in the development of novel pharmaceuticals and functional materials.

## Core Chemical and Physical Properties

**2,4,6-Trifluoropyridine** is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the table below, providing a comprehensive dataset for laboratory and industrial applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>2</sub> F <sub>3</sub> N	[4]
Molecular Weight	133.07 g/mol	[4]
CAS Number	3512-17-2	[4]
Density	1.397 - 1.499 g/cm <sup>3</sup>	[3][4][5]
Boiling Point	102 - 121.9 °C at 760 mmHg	[3][4][5]
Flash Point	17 - 27.5 °C	[3][5]
Refractive Index	1.412	[3][5]
pKa (Predicted)	-7.23 ± 0.10	[2][5]
LogP (Predicted)	1.49890	[3]
Storage Temperature	2-8°C under inert gas	[2][3][5]
Canonical SMILES	C1=C(C=C(N=C1F)F)F	[3]
InChI Key	UZDRWXKBKVUTE-UHFFFAOYSA-N	[5]

## Molecular Structure

The structure of **2,4,6-trifluoropyridine** is characterized by a pyridine ring with fluorine atoms substituted at the 2, 4, and 6 positions. This substitution pattern significantly influences the electronic distribution within the aromatic ring, making the carbon atoms at these positions highly electrophilic and susceptible to nucleophilic attack.

While specific X-ray crystallographic data for **2,4,6-trifluoropyridine** is not readily available in the surveyed literature, the structure of related perfluorinated pyridine derivatives has been studied. For instance, in N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the pyridine ring and the formamide group are nearly coplanar, suggesting some degree of conjugation.[2] The bond lengths and angles in **2,4,6-trifluoropyridine** are expected to be influenced by the high electronegativity of the fluorine atoms.

## Spectroscopic Profile

The identity and purity of **2,4,6-trifluoropyridine** can be confirmed through various spectroscopic techniques. Below is a summary of expected spectroscopic data based on the analysis of related fluorinated pyridine compounds.

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent protons at the 3 and 5 positions. The chemical shift and multiplicity will be influenced by coupling to the adjacent fluorine atoms.

<sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for the three different carbon environments in the pyridine ring. The chemical shifts of the carbon atoms bonded to fluorine (C2, C4, C6) will be significantly affected by the <sup>1</sup>JCF coupling, resulting in characteristic splitting patterns.

<sup>19</sup>F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For **2,4,6-trifluoropyridine**, two signals are expected: one for the fluorine at the 4-position and another for the two equivalent fluorines at the 2 and 6 positions. The chemical shifts and coupling constants provide valuable structural information. The typical chemical shift range for aromatic fluorine atoms is between +80 to +170 ppm relative to CFCl<sub>3</sub>.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F and C=N stretching vibrations within the pyridine ring.

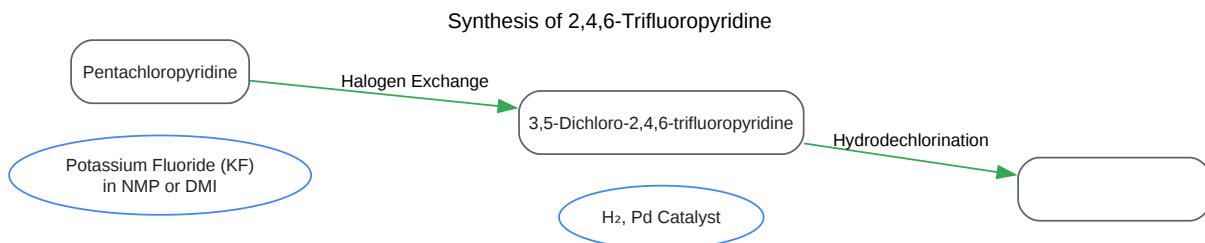
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M<sup>+</sup>) corresponding to the molecular weight of the compound (133.07 g/mol). Fragmentation patterns can provide further structural information.

## Synthesis and Reactivity

### Synthesis

A common synthetic route to fluorinated pyridines involves the halogen exchange (HALEX) reaction of their chlorinated precursors with a fluoride source. For instance, the related compound **3,5-dichloro-2,4,6-trifluoropyridine** is synthesized from pentachloropyridine by reaction with potassium fluoride in an aprotic polar solvent like N-methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI).<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup>

A plausible synthetic pathway for **2,4,6-trifluoropyridine** involves the hydrodechlorination of 3,5-dichloro-**2,4,6-trifluoropyridine** over a palladium catalyst.[5][9]



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**Caption:** Proposed synthesis workflow for **2,4,6-trifluoropyridine**.

Experimental Protocol: Synthesis of 3,5-Dichloro-**2,4,6-trifluoropyridine** (Precursor)

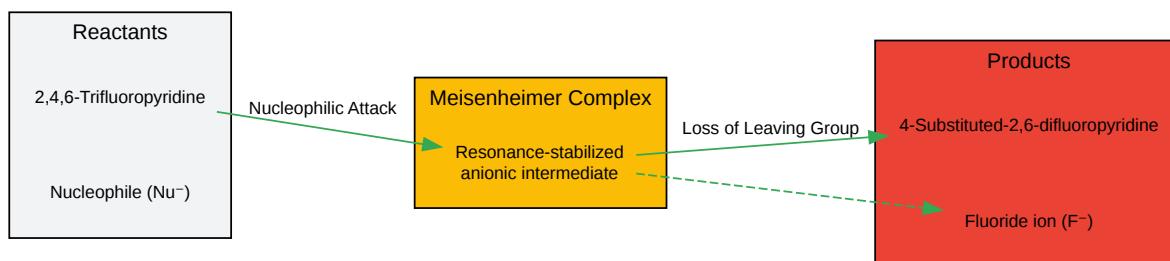
The following is a representative procedure based on patented methods for the synthesis of the precursor, 3,5-dichloro-**2,4,6-trifluoropyridine**:

- Reactor Setup: A three-necked flask is charged with 1,3-dimethyl-2-imidazolidinone (DMI) and anhydrous potassium fluoride (KF).[6]
- Drying: The mixture is stirred and distilled under reduced pressure at 130-135 °C to remove residual water until the moisture content is below 1000 ppm.[6]
- Reaction Initiation: The system is heated to 90 °C, and pentachloropyridine is added.[6]
- Reaction: The reaction mixture is maintained at 90 °C with stirring for 1.5 hours.[6]
- Work-up: After cooling to room temperature, the mixture is filtered. The solid residue is washed with DMI.[6]
- Purification: The combined filtrate and washings are subjected to distillation to collect the 3,5-dichloro-**2,4,6-trifluoropyridine** fraction.[6]

Reactivity

The electron-deficient nature of the pyridine ring, enhanced by the three strongly electronegative fluorine atoms, makes **2,4,6-trifluoropyridine** highly susceptible to nucleophilic aromatic substitution ( $S_NAr$ ). Nucleophiles preferentially attack the 4-position, followed by the 2- and 6-positions. This regioselectivity is a key feature exploited in the synthesis of complex substituted pyridines.

General Mechanism for Nucleophilic Aromatic Substitution ( $S_NAr$ )



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**Caption:** Generalized  $S_NAr$  mechanism for **2,4,6-trifluoropyridine**.

#### Experimental Protocol: Reaction with Sodium Methoxide

The reaction of fluorinated pyridines with alkoxides is a common method for introducing alkoxy groups. The following is a general procedure for the reaction of a fluorinated aromatic compound with sodium methoxide:

- Preparation of Sodium Methoxide: Sodium metal is reacted with dry methanol under an inert atmosphere in a jacketed glass reactor.
- Reaction Setup: The fluorinated pyridine is dissolved in an appropriate solvent in a reaction flask equipped with a stirrer and a dropping funnel.
- Addition of Nucleophile: The sodium methoxide solution is added dropwise to the solution of the fluorinated pyridine at a controlled temperature (e.g., 0 °C to room temperature).

- Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by distillation or chromatography.

## Applications in Drug Development and Materials Science

**2,4,6-Trifluoropyridine** serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.<sup>[5][9]</sup> The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including:

- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the *in vivo* half-life of a drug.
- Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
- Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

In materials science, the unique electronic and physical properties of fluorinated pyridines are utilized in the development of liquid crystals, polymers, and other advanced materials.

## Safety Information

**2,4,6-Trifluoropyridine** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.<sup>[4]</sup>

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